Prostate-specific antigen (165-174)
Description
Prostate-specific antigen (PSA) is a serine protease enzyme produced primarily by prostate epithelial cells. It is secreted into seminal fluid, where it liquefies semen, and is detectable in serum at low concentrations. Elevated serum PSA levels are widely used as a biomarker for prostate cancer screening, diagnosis, and monitoring . While PSA exists in multiple isoforms (e.g., free PSA, complexed PSA), its specific fragments, such as the hypothetical PSA (165-174), are less characterized in the literature. This article focuses on comparing PSA with structurally or functionally related compounds, including prostate-specific membrane antigen (PSMA) and prostatic acid phosphatase (PAP).
Properties
sequence |
FLTPKKLQCV |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Prostate-specific antigen (165-174) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
PSA vs. PSMA
- Molecular Type :
- Expression Sites: PSA: Primarily in benign and malignant prostate epithelium; decreases in advanced/metastatic cancer . PSMA: Overexpressed in prostate cancer cells and tumor-associated neovasculature of nonprostatic solid malignancies (e.g., renal, colon cancers) .
- PSMA: Therapeutic and diagnostic target (e.g., PSMA-PET imaging, radiopharmaceuticals like ⁶⁸Ga-PSMA-11) .
PSA vs. PAP
- Molecular Type :
- Expression Sites :
- Clinical Utility: PAP: Historically used as a prostate cancer marker before PSA; now secondary to PSA in clinical practice .
Expression Patterns in Prostate Cancer and Metastases
| Compound | Primary Tumor | Lymph Node Metastases | Distant Metastases | Neovasculature | |
|---|---|---|---|---|---|
| PSA | High | Moderate | Low/Undetectable | None | |
| PSMA | High | High | High | Yes (tumors) | |
| PAP | Moderate | Variable | Rare | None |
- PSA expression declines in advanced stages, limiting its utility in metastatic disease .
- PSMA retains high expression in metastases and is uniquely expressed in tumor-associated blood vessels, enabling dual diagnostic/therapeutic targeting .
Diagnostics
- PSA :
- PSMA :
Therapeutics
- PSMA: Targeted therapies (e.g., ¹⁷⁷Lu-PSMA-617) show efficacy in metastatic castration-resistant prostate cancer (mCRPC) . Bimodal conjugates (diagnostic + cytotoxic agents) inhibit PSMA-expressing tumors in preclinical models .
Limitations and Challenges
- PSA: False positives (e.g., benign prostatic hyperplasia) and overdiagnosis .
- PSMA: Heterogeneous expression in some tumors (e.g., neuroendocrine subtypes) . Folate hydrolase activity in nonmalignant neovasculature (e.g., healing tissues) may complicate targeting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
